4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- can be achieved through a multi-step process. One common method involves the reaction of appropriate amines with formic acid to form formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium . This green chemistry approach offers several advantages, including high yields, mild reaction conditions, and easy work-up.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of aqueous media and catalyst-free conditions makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Investigated for its anticancer properties and potential as a tumor necrosis factor-alpha antagonist.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-alpha, a cytokine involved in systemic inflammation . The compound’s structure-activity relationship is influenced by its electronic properties, which determine its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Allyl-2-(benzylamino)pyrimidine-4,6(1H,5H)-dione
- 5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones
- 5-Arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- stands out due to its unique combination of biological activities and its potential for use in green chemistry applications. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
40262-29-1 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-benzylimino-5-ethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H15N3O2/c1-2-10-11(17)15-13(16-12(10)18)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
OJTRPYAVCJIDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=NCC2=CC=CC=C2)NC1=O |
Origin of Product |
United States |
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